

Spectroscopic and Spectrometric Analysis of 3-Amino-4-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 3-Amino-4-nitrophenol

Cat. No.: B174573

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This technical guide provides a comprehensive overview of the key spectroscopic and spectrometric data for the compound **3-Amino-4-nitrophenol** (CAS No: 16292-90-3). The information presented herein is intended to support research, development, and quality control activities involving this chemical entity. This document includes tabulated spectral data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition. A logical workflow for the spectroscopic analysis of this compound is also provided.

Core Spectroscopic and Spectrometric Data

The following sections summarize the essential spectroscopic data for **3-Amino-4-nitrophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the molecular structure of **3-Amino-4-nitrophenol**. The data presented here is based on typical spectra obtained for this compound.

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.8	d	H-5
~7.0	d	H-2
~6.8	dd	H-6
~5.5	br s	-NH ₂
~10.0	br s	-OH

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150	C-1
~115	C-2
~135	C-3
~140	C-4
~125	C-5
~120	C-6

Infrared (IR) Spectroscopy Data

The IR spectrum of **3-Amino-4-nitrophenol** reveals the presence of its key functional groups. The data below corresponds to major absorption bands.

Wavenumber (cm ⁻¹)	Assignment
3400-3200	O-H and N-H stretching
1600-1580	N-H bending
1520-1480	NO ₂ asymmetric stretching
1350-1310	NO ₂ symmetric stretching
1300-1200	C-N stretching
1200-1100	C-O stretching

Mass Spectrometry (MS) Data

Mass spectrometry provides information on the molecular weight and fragmentation pattern of **3-Amino-4-nitrophenol**. The data below is for the compound with the molecular formula C₆H₆N₂O₃ and a molecular weight of 154.12 g/mol .[\[1\]](#)

m/z	Assignment
154	[M] ⁺ (Molecular Ion)
124	[M-NO] ⁺
108	[M-NO ₂] ⁺
96	[M-NO-CO] ⁺
80	[M-NO ₂ -CO] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic and spectrometric data presented above.

NMR Spectroscopy Protocol

Sample Preparation: A sample of approximately 5-10 mg of **3-Amino-4-nitrophenol** is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

d_6) or chloroform-d ($CDCl_3$), in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition: 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument. For 1H NMR, standard acquisition parameters include a spectral width of approximately 16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a proton-decoupled pulse program is used with a spectral width of around 220 ppm, a pulse angle of 45 degrees, and a relaxation delay of 2-5 seconds to ensure adequate signal averaging for all carbon environments.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground **3-Amino-4-nitrophenol** is intimately mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed in a pellet die under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired over a typical range of $4000-400\text{ cm}^{-1}$. The final spectrum is presented in terms of transmittance or absorbance.

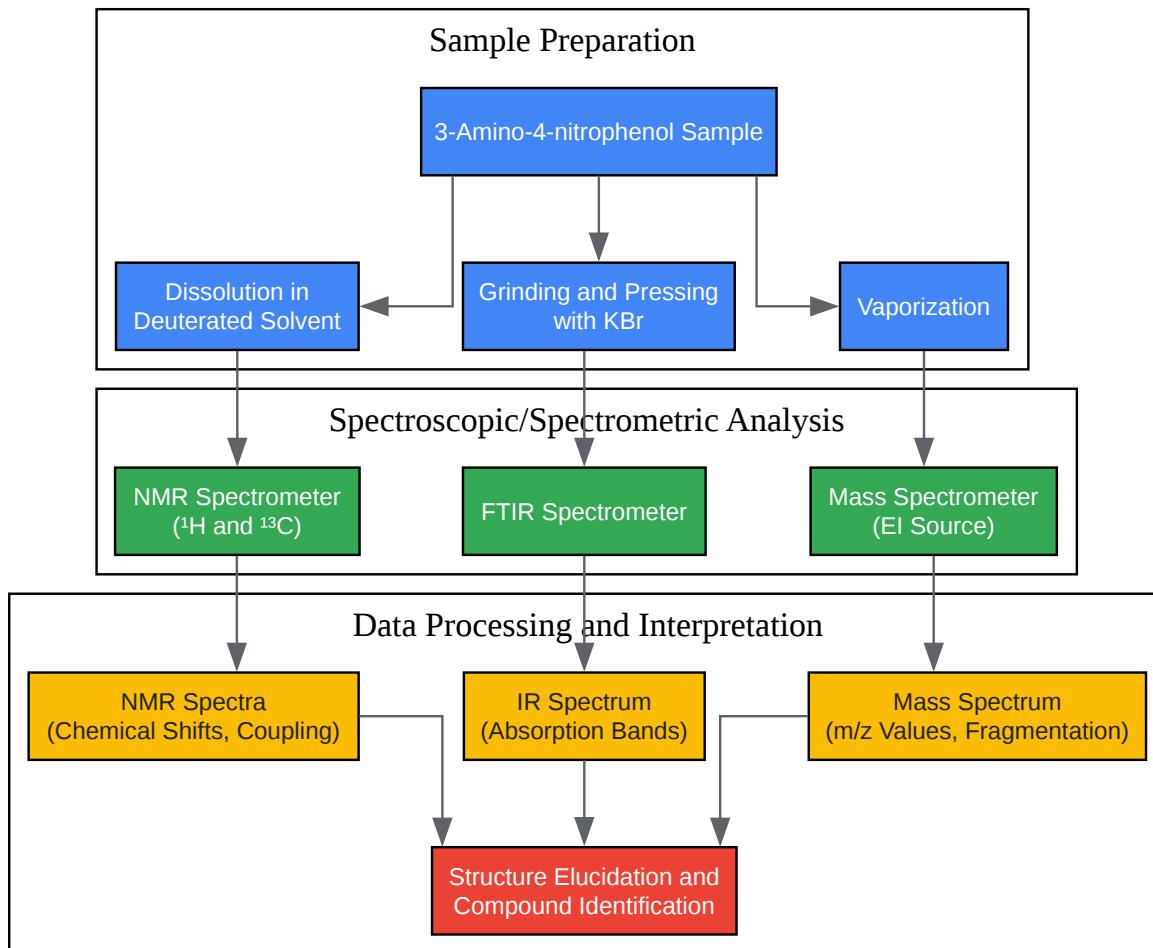
Mass Spectrometry Protocol

Sample Introduction and Ionization: The analysis is performed using a mass spectrometer equipped with an Electron Ionization (EI) source. A small amount of the **3-Amino-4-nitrophenol** sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), leading to the formation of a molecular ion and characteristic fragment ions.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer. The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **3-Amino-4-nitrophenol**.



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Caption: Workflow for the spectroscopic and spectrometric analysis of **3-Amino-4-nitrophenol**.

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References

- 1. 3-Amino-4-nitrophenol | C6H6N2O3 | CID 167527 - PubChem [pubchem.ncbi.nlm.nih.gov]
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